molecular formula C16H24ClN3O2S B13975413 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13975413
M. Wt: 357.9 g/mol
InChI Key: HPKNPEYLDSRGAT-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, is a heterocyclic organic molecule featuring a pyrimidine core fused with a piperidine scaffold. The pyrimidine ring is substituted at the 4-position with a chlorine atom and at the 5-position with a methyl group, while a sulfanylmethyl (-SCH2-) linker bridges the pyrimidine to the piperidine ring. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes .

Key structural attributes (derived from analogous compounds in ):

  • Molecular Formula: C16H24ClN3O2S
  • Molecular Weight: 357.9 g/mol
  • CAS Registry: 1353979-47-1 (for the 3-substituted isomer; exact data for the 2-substituted variant is unavailable in the evidence).
  • Functional Groups: Chloropyrimidine, thioether, Boc-protected amine.

Properties

Molecular Formula

C16H24ClN3O2S

Molecular Weight

357.9 g/mol

IUPAC Name

tert-butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24ClN3O2S/c1-11-9-18-14(19-13(11)17)23-10-12-7-5-6-8-20(12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3

InChI Key

HPKNPEYLDSRGAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)SCC2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

Detailed Preparation Methods

Stepwise Synthetic Procedure

Step Description Reagents & Conditions Notes
1 Preparation of Pyrimidinyl Thiol Intermediate Chlorination of 5-methylpyrimidine derivatives using chlorinating agents (e.g., POCl3) under reflux Introduces the 4-chloro substituent; critical for subsequent nucleophilic substitution
2 Formation of Sulfide Linkage Nucleophilic substitution of the 4-chloro group by thiol or sulfanyl group using piperidine-1-carboxylic acid tert-butyl ester under basic conditions (e.g., triethylamine or NaH) in THF at 0–5°C to room temperature Controls regioselectivity and prevents side reactions; reaction monitored by TLC
3 Purification Column chromatography using silica gel with hexane/ethyl acetate gradients Yields high-purity product; tert-butyl group remains intact
4 Characterization NMR (¹H, ¹³C), HPLC-MS, and elemental analysis Confirms structure, purity, and molecular weight (~357.13 g/mol)

Catalytic and Alternative Methods

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been explored for regioselective attachment of pyrimidine rings to piperidine derivatives, enhancing yield and selectivity.
  • Use of ligands such as XPhos and solvents like tert-butanol at elevated temperatures (40–100°C) improves reaction efficiency.
  • Reaction times typically range from 12 to 24 hours, with continuous monitoring by thin-layer chromatography (TLC).

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Synthesis
Temperature 0–5°C during nucleophilic substitution; room temperature to 40°C for coupling Low temperature prevents decomposition of tert-butyl carbamate; higher temps improve reaction rate
Solvent THF, DMF, or tert-butanol Solvent polarity affects solubility and reaction kinetics
Base Triethylamine, sodium hydride Facilitates deprotonation and nucleophilic attack
Reaction Time 12–24 hours Ensures complete conversion without overreaction
Purification Silica gel chromatography Essential for removing side products and unreacted starting materials

Purification and Characterization Techniques

Research Discoveries and Industrial Relevance

  • The tert-butyl carbamate protecting group enhances the stability of the piperidine nitrogen, facilitating multi-step synthesis without premature deprotection.
  • Studies indicate that the sulfanylmethyl linkage is stable under mild conditions but can be selectively modified for further functionalization.
  • Industrial synthesis employs continuous flow reactors and automated purification to maximize yield and batch-to-batch consistency.
  • Quality control protocols include chromatographic and spectroscopic verification to ensure compound integrity.

Summary Table of Preparation Method

Aspect Details
Starting materials Piperidine-1-carboxylic acid tert-butyl ester, 4-chloro-5-methyl-pyrimidin-2-thiol or chloropyrimidine
Key reaction Nucleophilic substitution of chloro group by thiol under basic conditions
Protection group tert-Butyl carbamate on piperidine nitrogen
Solvents THF, DMF, tert-butanol
Catalysts Palladium catalysts (optional) for coupling
Temperature 0–5°C to 40°C
Purification Silica gel chromatography
Characterization NMR, HPLC-MS, elemental analysis
Yield optimization Temperature control, solvent choice, reaction time
Safety PPE, avoid oxidizers, work in fume hood

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl linker, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, leading to the formation of alcohols or amines.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.

    Biology: As a probe for studying biological pathways involving pyrimidine derivatives.

    Materials Science: As a building block for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl linker and the ester group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position: The 4-Cl substituent in the target compound (vs. 6-Cl in , compound 2) may influence electronic properties and steric interactions in binding applications.
  • Sulfur Linkers : The thioether (-S-) in the target compound contrasts with sulfonamide (-SO2-) groups in . Thioethers are less polarizable than sulfonamides, affecting solubility and metabolic stability .

Piperidine Substituents

Compound Name Piperidine Substitution Protective Group Biological Implications
Target Compound 2-position Boc group Enhanced amine stability
1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol (, compound 7) 3-OH None Increased hydrophilicity
4-(6-Chloro-pyridin-3-ylmethyl)-3-methyl-piperazine-1-carboxy. tert-butyl ester 3-Me, 4-pyridylmethyl Boc group Dual protection for amine and pyridine

Key Observations :

  • Boc Protection : The Boc group in the target compound and ’s compound shields the amine from undesired reactions, a critical feature in multi-step syntheses.
  • Substitution Position : Piperidine substitution at the 2-position (target) vs. 3- or 4-positions (, compounds 1, 10) alters conformational flexibility, impacting interactions with biological targets like enzymes or receptors.

Functional Group Impact on Physicochemical Properties

  • Thioether vs. Ether/Sulfonamide : The thioether in the target compound is less polar than ethers (e.g., , compound 4) but more lipophilic than sulfonamides (), suggesting intermediate solubility in organic media .

Biological Activity

The compound 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine and pyrimidine, which has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to consolidate findings regarding its biological activity, pharmacological properties, and related case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H18ClN3O2S\text{C}_{13}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}

This molecular structure features a pyrimidine ring substituted with a chloro group and a piperidine moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrimidine compounds often exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the chloro group in this compound may enhance its lipophilicity, potentially improving membrane penetration and bioactivity.

Enzyme Inhibition

Research highlights the potential of this compound as an inhibitor of specific kinases. For example, related piperidine derivatives have been documented to inhibit ERK5 kinase activity, which is critical in cancer cell proliferation. The inhibition potency can be optimized through structural modifications, such as altering substituents on the piperidine or pyrimidine rings .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. A comparative analysis with similar compounds shows:

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (min)Bioavailability (%)
34b140.68042

These parameters suggest that modifications to the compound could lead to improved bioavailability and reduced clearance rates, enhancing therapeutic efficacy .

Case Study 1: ERK5 Inhibition

A study focusing on the optimization of ERK5 inhibitors identified that compounds structurally related to our target exhibited submicromolar potency. The introduction of hydrophobic groups significantly enhanced binding affinity, suggesting that our compound may also demonstrate similar properties when tested .

Case Study 2: Antiplatelet Activity

Another investigation into pyrimidine derivatives revealed their potential as P2Y12 antagonists, which are crucial in preventing platelet aggregation. The modification of functional groups led to compounds with nanomolar potency in human plasma assays. This suggests that our compound could be explored for similar antiplatelet activities .

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